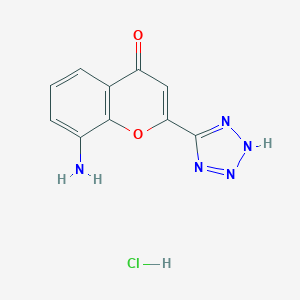

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLFWVLMJYJYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549396 | |

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110683-23-3 | |

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride, a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist. This document details two distinct synthetic methodologies and summarizes the physicochemical and spectroscopic properties of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClN₅O₂ | [1] |

| Molecular Weight | 265.66 g/mol | [1] |

| CAS Number | 110683-23-3 | [1] |

| Appearance | Yellow powder | [2] |

| Melting Point | >280 °C (dec.) | [3] |

| Boiling Point (est.) | 515 °C at 760 mmHg | |

| Flash Point (est.) | 265.2 °C | [4] |

| Solubility | Likely soluble in water | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, commercial suppliers indicate the availability of such data. Researchers are advised to acquire the compound from a commercial source to obtain a certificate of analysis with complete characterization data.

| Technique | Data |

| ¹H NMR | Specific peak assignments, chemical shifts (δ), and coupling constants (J) are not detailed in the reviewed literature. Commercial suppliers like BLDpharm note the availability of NMR data. |

| ¹³C NMR | Chemical shift (δ) data is not readily available in the public literature. |

| Infrared (IR) Spec. | Characteristic peaks would be expected for N-H (amine), C=O (ketone), C=C (aromatic), and C-O (ether) functional groups. Specific peak positions (cm⁻¹) are not detailed in the reviewed literature. |

| Mass Spec. (MS) | The expected molecular ion peak would correspond to the mass of the free base (C₁₀H₇N₅O₂), m/z = 229.19. The full mass spectrum is not available in the reviewed literature. |

Experimental Protocols

Two distinct synthetic routes for the preparation of this compound are detailed below.

Synthesis Route 1: From 3-Amino-2-hydroxyacetophenone

This method, adapted from patent CN101942003A, involves a two-step process starting from 3-amino-2-hydroxyacetophenone.[2][6]

Step 1: Synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide

-

To a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and a tail gas absorption device, add 30.2 g (0.2 mol) of 3-amino-2-hydroxyacetophenone, 240 mL of ethyl acetate, 30 g of 20% aqueous sodium hydroxide solution, and 16 g (0.2 mol) of pyridine.[2]

-

Cool the mixture to 0-5 °C with stirring.[2]

-

Slowly add 16 g (0.2 mol) of acetyl chloride dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[2]

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour. Monitor the reaction progress by liquid chromatography.[2]

-

Once the reaction is complete, warm the mixture to 20-30 °C. Add 10 mL of water and 12.5 mL of concentrated hydrochloric acid and stir for an additional 30 minutes.[2]

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield N-(3-acetyl-2-hydroxyphenyl)acetamide.

Step 2: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

-

In a reaction vessel, add sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) and stir.

-

Sequentially add N-(3-acetyl-2-hydroxyphenyl)acetamide and 1H-tetrazole-5-carboxylic acid ethyl ester.[6]

-

Heat the reaction mixture to 80-85 °C and maintain until the reaction is complete.[6]

-

Cool the reaction mixture to 35-45 °C and dilute with methanol.

-

Add the diluted reaction mixture to concentrated hydrochloric acid at a temperature below 60 °C.

-

Heat the mixture to 68-72 °C and stir until the reaction is complete.[6]

-

Filter the resulting precipitate, wash the filter cake with water, and dry to obtain the crude product.

-

The crude product can be purified by recrystallization from a mixture of methanol, triethylamine, and activated carbon.

Synthesis Route 2: Via Cyclization and Hydrolysis of a Terephthalamide Intermediate

This synthetic approach is detailed in patent JP2007231019A and involves the cyclization and subsequent hydrolysis of a larger intermediate.[7]

Step 1: Synthesis of N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide

-

In a suitable reaction vessel, dissolve N,N'-bis{3-[1,3-dioxo-3-(tetrazol-5-yl)]propyl-2-hydroxyphenyl}terephthalamide (45.5 g, 72.9 mmol) in 910 mL of ethanol.[7]

-

Add 145.8 mL (1.75 mol) of concentrated hydrochloric acid to the mixture.[7]

-

Reflux the reaction mixture for 16 hours.[7]

-

Cool the mixture to room temperature and filter the resulting solid.[7]

-

Wash the solid with 91 mL of purified water and 91 mL of ethanol.[7]

-

Dry the solid to yield 36.9 g (86% yield) of N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide.[7]

Step 2: Synthesis of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride

-

To the N,N'-bis[4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl]terephthalamide (36.9 g, 62.7 mmol) obtained in the previous step, add 738 mL of ethanol and 313.5 mL (3.76 mol) of concentrated hydrochloric acid.[8]

-

Reflux the reaction mixture for 48 hours.[8]

-

Filter the hot reaction mixture.

-

Cool the filtrate to room temperature and concentrate under reduced pressure.[8]

-

To the resulting solid, add 369 mL of ethanol and reflux for 2 hours.[8]

-

Cool the mixture to room temperature and filter the solid.

-

Dry the collected solid to obtain 31.3 g (94% yield) of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride.[8]

Synthesis Workflow

The following diagram illustrates the synthetic pathway described in Route 1.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols from two distinct patented routes offer valuable insights for process development and scale-up. While comprehensive public spectroscopic data is limited, the provided physicochemical properties and synthetic methodologies serve as a robust resource for researchers and professionals in the field of drug development.

References

- 1. This compound | C10H8ClN5O2 | CID 13784051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CAS#:110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Chemsrc [chemsrc.com]

- 4. CAS#:110683-23-3 | 8-AMINO-4-0X0-2-[1H -TETRAZOLE-5YL ) 4H-1-BENZOPYRAN HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 5. CAS 110683-23-3: 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benz… [cymitquimica.com]

- 6. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]

- 7. JP2007231019A - Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran or a salt thereof, and intermediate for production thereof - Google Patents [patents.google.com]

- 8. KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran or salts thereof and intermediates for the preparation thereof - Google Patents [patents.google.com]

Unraveling the Role of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride: An Intermediate in Leukotriene Receptor Antagonism

For Immediate Release

Shanghai, China – December 25, 2025 – Extensive investigation into the scientific literature reveals that 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (CAS No. 110683-23-3) is primarily recognized as a key intermediate in the chemical synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist. While this compound is a crucial building block in the creation of a pharmacologically active agent, there is a notable absence of published research detailing its own specific mechanism of action, biological activity, or associated signaling pathways.

Our comprehensive search of scientific databases and chemical repositories has not yielded any studies that provide quantitative data (e.g., IC50, EC50) or detailed experimental protocols related to the direct biological effects of this compound. The available information consistently points to its utility as a precursor molecule.[1][2]

Some chemical suppliers suggest that the presence of amino and tetrazole functional groups could imply potential biological activity, such as antimicrobial or anti-inflammatory properties.[3] However, these are theoretical considerations and are not substantiated by empirical data in the available literature.

Given its role as a synthetic intermediate for Pranlukast, understanding the mechanism of action of the final compound provides critical context for researchers and drug development professionals.

The Pharmacological Profile of Pranlukast

Pranlukast functions as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[4] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking the CysLT1 receptor, Pranlukast inhibits the downstream effects of these leukotrienes.

Mechanism of Action of Pranlukast

The binding of cysteinyl leukotrienes to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to:

-

Bronchoconstriction

-

Increased vascular permeability and plasma exudation

-

Eosinophil migration and activation

-

Mucus hypersecretion

Pranlukast competitively and selectively binds to the CysLT1 receptor, preventing the binding of endogenous cysteinyl leukotrienes and thereby mitigating the inflammatory response characteristic of asthma and allergic rhinitis.[2]

The logical relationship of Pranlukast's action can be visualized as follows:

References

An In-depth Technical Guide on the Physicochemical Properties of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (CAS Number: 110683-23-3). This compound is a known key intermediate and impurity in the synthesis of Pranlukast, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) used in the management of bronchial asthma and allergic rhinitis.[1][2][3] A thorough understanding of its properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a chromen-4-one scaffold substituted with an amino group and a tetrazole ring. The hydrochloride salt form generally enhances its aqueous solubility.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride[4] |

| CAS Number | 110683-23-3[4] |

| Molecular Formula | C₁₀H₈ClN₅O₂[4][5] |

| Molecular Weight | 265.66 g/mol [5] |

| Canonical SMILES | C1=CC(=C2C(=C1)OC(=CC2=O)C3=NNN=N3)N.Cl |

| InChI Key | QRLFWVLMJYJYCQ-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and analytical characterization. The data presented below is a consolidation of information from various chemical suppliers and databases. It is important to note that some of these values are predicted and may vary from experimentally determined results.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [6] |

| Melting Point | 180-185 °C | [6] |

| Boiling Point | 515 °C at 760 mmHg (predicted) | [7] |

| Solubility | Soluble in water and organic solvents.[6] Likely soluble in water due to the hydrochloride salt form.[1] | [1][6] |

| pKa | The tetrazole group has an estimated pKa of approximately 5.[8] | [8] |

| Flash Point | 265.2 °C (predicted) | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard pharmaceutical analysis methodologies can be applied.

Melting Point Determination

The melting point is a crucial indicator of purity.[9]

-

Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[10][11]

-

-

Purity Indication: A sharp melting point range (typically < 2°C) is indicative of high purity. A broad and depressed melting point range suggests the presence of impurities.[12]

Solubility Determination

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, pH meter, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure (Equilibrium Solubility Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents) in a sealed container.

-

The suspension is agitated in a temperature-controlled shaker at a defined temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

pKa Determination

-

Apparatus: Potentiometric titrator with a pH electrode, magnetic stirrer, burette.

-

Procedure (Potentiometric Titration):

-

A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is limited).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

-

A titration curve (pH vs. volume of titrant added) is generated.

-

The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points may be observed.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

As an impurity of Pranlukast, HPLC is the primary method for its detection and quantification.[13]

-

Apparatus: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition system.

-

Typical Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Procedure:

-

A standard solution of the compound is prepared in a suitable diluent.

-

The sample is injected into the HPLC system.

-

The compound is separated from other components on the analytical column.

-

The peak area is measured by the UV detector at a specific wavelength.

-

Purity is determined by comparing the area of the main peak to the total area of all peaks.

-

Biological Context: The Leukotriene Signaling Pathway

This compound is an intermediate in the synthesis of Pranlukast, a CysLT1 receptor antagonist.[1][2] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic reactions.[14][15]

The leukotriene signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps into various leukotrienes.[16] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their effects by binding to CysLT1 receptors on target cells, leading to bronchoconstriction, increased vascular permeability, and mucus secretion.[14][17] Pranlukast competitively blocks the CysLT1 receptor, thereby inhibiting these inflammatory responses.[17][18]

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While some experimental data is available, further characterization, particularly quantitative solubility and pKa determination, would be beneficial for a more complete profile. The provided experimental protocols offer a starting point for such investigations. Understanding these properties is essential for controlling the purity and quality of Pranlukast and for the development of robust manufacturing processes. The visualization of the leukotriene signaling pathway highlights the biological relevance of this compound as a key intermediate for a therapeutically important drug.

References

- 1. veeprho.com [veeprho.com]

- 2. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]

- 3. What is Pranlukast Hydrate used for? [synapse.patsnap.com]

- 4. This compound | C10H8ClN5O2 | CID 13784051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 110683-23-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leukotriene - Wikipedia [en.wikipedia.org]

- 15. Leukotriene pathway genetics and pharmacogenetics in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

The Ascendant Therapeutic Potential of Tetrazolyl-Chromenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of tetrazole and chromenone scaffolds has given rise to a novel class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into tetrazolyl-chromenone derivatives, positioning them as promising candidates for future drug development. The inherent properties of the tetrazole moiety as a bioisostere for carboxylic acids and the established pharmacological relevance of the chromenone core create a synergistic combination for potent therapeutic agents.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes associated biological pathways to serve as a comprehensive resource for researchers in the field.

Antimicrobial and Antifungal Activity

Tetrazolyl-chromenone derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens. The data presented below summarizes the minimum inhibitory concentrations (MIC) and other relevant metrics from various studies, highlighting the potential of these compounds as novel antimicrobial agents.

Quantitative Antimicrobial Data

| Compound/Derivative | Target Microorganism | Activity Metric | Value | Reference Compound | Reference Value |

| Compound 51 (fluorine-containing) | Pseudomonas aeruginosa | MIC | 20 µg/mL | - | - |

| Compound 7a | Gram-positive cocci | Zone of Inhibition | 20 mm | - | - |

| Compound 7a | Gram-positive rods | Zone of Inhibition | 19 mm | - | - |

| Compound 6 | Micrococcus lysodicticus | MIC | 32.25 µg/mL | - | - |

| Compound 6 | Bacillus subtilis | MIC | 64.5 µg/mL | - | - |

| Substituted tetrazole derivatives | E. coli | MIC | 3.125-25 µg/mL | - | - |

Quantitative Antifungal Data

| Compound/Derivative | Target Microorganism | Activity Metric | Value | Reference Compound | Reference Value |

| Compound 3 | Fungal strains | MIC | 64.5 µg/mL | - | - |

| Compound 7c | Fungal strains | MIC | 64.5 µg/mL | - | - |

| Compound 6g | Fungal strains | - | Comparable or stronger than Fluconazole | Fluconazole | - |

| Tetrazole derivative t2 | Fungal strains | - | Equivalent or superior to Fluconazole | Fluconazole | - |

Anticancer Activity

The antiproliferative properties of tetrazolyl-chromenone and related tetrazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies indicate potent anticancer potential.

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Compounds 5b, 5f, 5l, 5o | Liver and other cell lines | 1.0–4.0 |

| 3-Tetrazolyl-β-carboline 1b | Breast adenocarcinoma | 1.32 - 1.62 |

| 3-Tetrazolyl-β-carboline 1b | Lung carcinoma (NCI-H460) | 1.32 - 1.62 |

| 3-Tetrazolyl-β-carboline 1b | Ovarian carcinoma | 1.32 - 1.62 |

| 3-Tetrazolyl-β-carboline 1a | Breast cancer (MCF-7) | 4.40 |

| 3-(1H-Tetrazol-5-yl)-β-carbolines | Colorectal adenocarcinoma (HCT116, HT29) | 3.3 - 9.6 |

| 3-Tetrazolyl-β-carboline derivative | Pancreatic adenocarcinoma (PANC-1) | < 8 |

| 3-Tetrazolyl-β-carboline derivative | Melanoma (A375) | < 8 |

| 3-Tetrazolyl-β-carboline derivative | Hepatocarcinoma (HEPG2) | < 8 |

| 3-Tetrazolyl-β-carboline derivative | Breast adenocarcinoma (MCF-7) | < 8 |

Anti-inflammatory Activity

Certain tetrazole derivatives have been investigated for their anti-inflammatory properties, specifically their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.

Quantitative Anti-inflammatory Data

| Compound/Derivative | Target | Activity Metric | Value (µM) | Selectivity Index (COX-2/COX-1) |

| Compound 7c | COX-2 | IC50 | 0.23 | 16.91 |

| Compound/Derivative | Cytokine Inhibited | Concentration |

| Compound 7c | TNF-α | 37.6 pg/mL |

| Compound 6 | IL-6 | 42.8 pg/mL |

| Compound 2 | IL-6 | 47.5 pg/mL |

| Compound 3 | IL-6 | 82.7 pg/mL |

| Compound 2 | TNF-α | 31.7 pg/mL |

| Compound 3 | TNF-α | 33.8 pg/mL |

Experimental Protocols

General Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-ones via Ugi-Azide Reaction

A one-pot synthesis method utilizing the Ugi-azide four-component reaction (UA-4CR) has been reported for generating 3-tetrazolylmethyl-4H-chromen-4-ones.[4] This approach offers advantages such as good yields, short reaction times, and the avoidance of toxic catalysts.[4]

-

Inputs : Substituted chromone-3-carboxaldehyde, anilines, trimethylsilyl azide, and isocyanides.

-

Catalyst : The reaction can proceed under catalyst-free conditions.[4]

-

Solvent : Eco-friendly solvents are utilized.[4]

-

Energy Source : Sonochemical methods (ultrasound) can be employed as a green energy source.[4]

-

Process : The reaction involves the condensation of the aldehyde and amine, followed by the incorporation of the isocyanide and azide source.[4]

Caption: Ugi-Azide Synthesis Workflow

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Preparation of Inoculum : Bacterial or fungal strains are cultured, and a standardized inoculum is prepared.

-

Serial Dilution : The test compounds are serially diluted in a liquid growth medium in microtiter plates.

-

Inoculation : Each well is inoculated with the standardized microbial suspension.

-

Incubation : The plates are incubated under appropriate conditions for microbial growth.

-

Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: MIC Determination Workflow

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment : Cells are treated with various concentrations of the tetrazolyl-chromenone derivatives.

-

Incubation : Plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition : MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

Mechanism of Action

While the precise mechanisms of action for many novel tetrazolyl-chromenone derivatives are still under investigation, some studies suggest potential pathways. For instance, some tetrazole compounds have been shown to interact with DNA, potentially by intercalating into the DNA structure and blocking replication.[5] This mode of action could contribute to their antimicrobial and anticancer activities. Further research, including molecular docking studies, is ongoing to elucidate the specific molecular targets.[6][7][8]

Postulated DNA Intercalation Mechanism

Caption: DNA Intercalation Pathway

Conclusion

The compelling biological activities of novel tetrazolyl-chromenone derivatives, particularly in the antimicrobial, antifungal, and anticancer realms, underscore their significance as a promising area for therapeutic development. The synthetic accessibility of these compounds, coupled with their potent and varied bioactivities, warrants further investigation into their mechanisms of action and structure-activity relationships. This guide provides a foundational repository of current knowledge to aid researchers in advancing these promising molecules towards clinical applications.

References

- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro evaluation data for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is not publicly available at the time of this report. This guide therefore presents a comprehensive in vitro assessment of its closely related analog, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one , to provide insights into its potential biological activities. The hydrochloride salt of the target compound is expected to primarily influence its physicochemical properties, such as solubility, which may in turn affect its biological activity in aqueous assay conditions.

Introduction

This compound is a heterocyclic compound featuring a chromen-4-one scaffold fused with a tetrazole ring and substituted with an amino group.[1][2][3][4][5][6][7][8][9] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both chromen-4-one and tetrazole derivatives. The parent compound, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, is a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of bronchial asthma.[10] This guide summarizes the available in vitro data for this analog, focusing on its potential antimicrobial and anticancer properties.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one.

Table 1: In Vitro Antimicrobial Activity[10]

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Pseudomonas aeruginosa | 18.3 - 24.6 | 0.49 - 3.9 |

| Escherichia coli | 18.3 - 24.6 | 0.49 - 3.9 |

| Salmonella typhimurium | 23.4 - 26.4 | Not specified |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 20.6 - 21.3 | 1.95 - 3.9 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Antimicrobial Susceptibility Testing

3.1.1. Agar Well Diffusion Method

This method is utilized to qualitatively assess the antimicrobial activity of a compound.

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

-

Well Preparation and Sample Addition: A sterile cork borer (e.g., 6 mm in diameter) is used to create wells in the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

3.1.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation and Addition: The bacterial inoculum is prepared as described for the agar well diffusion method and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Positive (broth and inoculum without the compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Anticancer Assays

3.2.1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) value is calculated.

3.2.2. Apoptosis Induction Assessment

The induction of apoptosis is a key mechanism for many anticancer agents.

-

Caspase Activation Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available luminescent or colorimetric assay kits. Cells are treated with the compound, lysed, and the caspase activity in the cell lysate is measured according to the manufacturer's protocol. An increase in caspase activity is indicative of apoptosis.

-

Mechanism of Action: Studies on the analog suggest that its anticancer properties may involve the induction of apoptosis through caspase activation and the disruption of tubulin polymerization, leading to G2/M cell cycle arrest.[10]

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway based on the activities of related chromen-4-one derivatives.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, the in vitro evaluation of its close analog, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, reveals promising biological activities. The significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, along with its potential to induce apoptosis in cancer cells, highlight this chemical scaffold as a valuable starting point for further drug discovery and development efforts. Future in vitro studies should focus on directly evaluating the hydrochloride salt to determine its specific activity profile and to elucidate the precise molecular mechanisms underlying its biological effects.

References

- 1. This compound | C10H8ClN5O2 | CID 13784051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 110683-23-3: 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benz… [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. parchem.com [parchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 8-amino-2-(2H-tetrazol-5-yl)chromen-4-one,hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. CAS#:110683-23-3 | 8-AMINO-4-0X0-2-[1H -TETRAZOLE-5YL ) 4H-1-BENZOPYRAN HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 8. 8-Amino-4-oxo-2-tetrazol-5-yl-4H-1-benzopyran | 110683-23-3 [chemicalbook.com]

- 9. 110683-23-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 10. 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | 110683-22-2 | Benchchem [benchchem.com]

Spectroscopic Analysis of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It is recognized as a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma. A thorough understanding of its spectroscopic properties is crucial for its synthesis, quality control, and the development of new chemical entities. This technical guide provides a summary of the available spectroscopic information and outlines the general experimental protocols for its analysis.

Due to the limited availability of comprehensive public data, this document outlines the expected spectroscopic characteristics based on the compound's structure and information available for structurally related compounds.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 110683-23-3 |

| Molecular Formula | C₁₀H₈ClN₅O₂ |

| Molecular Weight | 265.66 g/mol |

Synthesis and Purification

The synthesis of this compound is a multi-step process that is documented in various patents. A general synthetic pathway is outlined below.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 8.0 | m | 3H | Aromatic protons (C5-H, C6-H, C7-H) |

| ~ 6.5 | s | 1H | C3-H |

| ~ 5.5 | br s | 2H | -NH₂ |

| ~ 15.0 | br s | 1H | Tetrazole N-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C4 (C=O) |

| ~ 160 | C2 |

| ~ 150 | C8a |

| ~ 145 | C7 |

| ~ 140 | Tetrazole C5 |

| ~ 125 | C5 |

| ~ 120 | C6 |

| ~ 115 | C4a |

| ~ 110 | C8 |

| ~ 105 | C3 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretching (amine and tetrazole) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1650 - 1630 | C=O stretching (chromenone) |

| 1620 - 1580 | C=C and C=N stretching |

| 1500 - 1400 | N-H bending |

| 1300 - 1000 | C-O and C-N stretching |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Ion [M+H]⁺ | ~ 230.07 |

| Major Fragmentation Pathways | Loss of N₂, Retro-Diels-Alder of the chromenone ring |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, standard methodologies for compounds of this nature would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: The compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired at room temperature. Standard pulse sequences would be used. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC would be beneficial.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum would typically be recorded using the solid sample, either as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The spectrum would be acquired over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound would be prepared in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The absorbance spectrum would be recorded over a wavelength range of approximately 200-800 nm to determine the λₘₐₓ values.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the target compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This compound is a vital building block in pharmaceutical synthesis. While a complete, publicly available dataset of its spectroscopic properties is currently lacking, this guide provides an overview of the expected analytical data and the standard methodologies for its acquisition. The provided information serves as a valuable resource for researchers involved in the synthesis and analysis of this compound and related chromenone derivatives. Further research is warranted to publish a comprehensive spectroscopic profile of this important intermediate.

The Discovery and Development of Chromone-Based Compounds as Therapeutic Agents: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromone scaffold, a benzopyran-4-one motif, is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2][3] Naturally occurring and synthetically derived chromone-based compounds have exhibited a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][3][4] This has led to the development of several successful drugs, such as cromoglicic acid for asthma and khellin for vitiligo, and has spurred extensive research into novel chromone derivatives with enhanced therapeutic potential.[5]

This technical guide provides a comprehensive overview of the core aspects of discovering and developing chromone-based therapeutic agents. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the key therapeutic areas, mechanisms of action, and the experimental methodologies employed in the evaluation of these promising compounds. The guide emphasizes quantitative data, detailed experimental protocols, and the visualization of critical signaling pathways to facilitate a deeper understanding and further exploration in this field.

Anti-inflammatory Activity of Chromone Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Chromone derivatives have emerged as potent anti-inflammatory agents, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Mechanism of Action

A significant mechanism of action for the anti-inflammatory effects of certain chromone derivatives involves the inhibition of the p38 MAPK signaling pathway. For instance, the novel chromone derivative DCO-6 has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[6] This blockade of upstream signaling events prevents the activation of p38 MAPK without directly inhibiting its kinase activity, offering a potentially more targeted therapeutic approach.[6]

Key Signaling Pathway: TRAF6-ASK1-p38

The activation of Toll-like receptor 4 (TLR4) by LPS triggers a signaling cascade that leads to the production of inflammatory cytokines. This pathway involves the recruitment of TNF receptor-associated factor 6 (TRAF6), which in the presence of reactive oxygen species (ROS), forms a complex with apoptosis signal-regulating kinase 1 (ASK1). This complex then activates p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory gene expression.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives is typically quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in cell-based assays.

| Compound | Cell Line | Stimulant | Parameter | IC50 / EC50 (µM) | Reference |

| DCO-6 | RAW264.7 | LPS | NO Production | ~10 | [6] |

| DCO-6 | RAW264.7 | LPS | IL-1β Production | ~5 | [6] |

| DCO-6 | RAW264.7 | LPS | IL-6 Production | ~5 | [6] |

| Compound 5-9 | RAW264.7 | LPS | NO Production | 5.33 ± 0.57 | [7] |

| Ibuprofen (Control) | RAW264.7 | LPS | NO Production | >10 | [7] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in LPS-stimulated RAW264.7 macrophage cells, a common method for evaluating the anti-inflammatory activity of test compounds.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test chromone compounds

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test chromone compounds. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the NaNO₂ standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Anticancer Activity of Chromone Derivatives

The chromone scaffold is a prominent feature in many natural and synthetic compounds with potent anticancer activity. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action

The anticancer activity of chromone derivatives is often multi-faceted. Some derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) and causing DNA damage.[1] Others target specific signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.

Key Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. In many cancers, this pathway is constitutively active, contributing to uncontrolled cell growth.

References

- 1. mdpi.com [mdpi.com]

- 2. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 8-Amino-Chromen-4-Ones: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 8-amino-chromen-4-one derivatives.

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 8-position has been shown to be a critical determinant of the pharmacological profile of these molecules, influencing their potency, selectivity, and mechanism of action. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 8-amino-chromen-4-ones, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile scaffold.

Biological Activities and Structure-Activity Relationships

8-Amino-chromen-4-one derivatives have demonstrated a wide range of biological activities, including kinase inhibition, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, and anticancer properties. The following sections summarize the key SAR findings for these activities.

Kinase Inhibition

Recent studies have identified 4H-chromen-4-one derivatives as a new class of Rho-associated coiled-coil containing serine/threonine protein kinase (ROCK) inhibitors, which are potential therapeutic targets for diabetic retinopathy.[1] Structure-activity relationship analyses have revealed that modifications at various positions of the chromen-4-one core significantly impact their inhibitory activity.

A key study identified compound 12j as a highly potent and selective ROCK inhibitor.[1] The SAR data from this study is summarized in the table below.

| Compound | R Group | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |

| 12a | H | >10000 | >10000 |

| 12b | 4-F-Ph | 1580 | 1230 |

| 12c | 4-Cl-Ph | 890 | 750 |

| 12d | 4-Br-Ph | 780 | 650 |

| 12e | 4-Me-Ph | 1230 | 1050 |

| 12f | 4-MeO-Ph | 1560 | 1320 |

| 12g | 3-F-Ph | 980 | 810 |

| 12h | 3-Cl-Ph | 650 | 540 |

| 12i | 3-Br-Ph | 540 | 450 |

| 12j | 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) | 8.9 | 7.5 |

Table 1: SAR of 4H-chromen-4-one derivatives as ROCK inhibitors. [1]

The data indicates that substitution at the 8-position with a biaryl system is crucial for activity. Specifically, the presence of a dibenzothiophen-4-yl or dibenzofuran-4-yl substituent at the 8-position of the 2-morpholino-4H-chromen-4-one core confers high inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2]

Cholinesterase Inhibition

Amino-7,8-dihydro-4H-chromenone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the management of Alzheimer's disease.[3] The SAR studies in this area highlight the importance of substituents on the phenyl ring attached to the chromen-4-one scaffold.

| Compound | R1 | R2 | AChE IC50 (µM) | BuChE IC50 (µM) |

| 4a | H | H | > 50 | 39.77% inhibition at 50 µM |

| 4c | 4-chlorobenzyloxy | H | - | 0.89 ± 0.24 |

| 4d | 4-bromobenzyloxy | H | - | 1.19 ± 0.31 |

| 4k | 4-fluorobenzyloxy | OCH3 | > 50 | 0.65 ± 0.13 |

Table 2: SAR of amino-7,8-dihydro-4H-chromenone derivatives as cholinesterase inhibitors. [3]

These findings suggest that substitutions at the R1 and R2 positions significantly influence the inhibitory potency against BuChE, with compound 4k emerging as a particularly potent inhibitor.[3] Kinetic studies revealed that compound 4k exhibits a competitive-type inhibition with a Ki value of 0.55 µM.[3]

Experimental Protocols

Synthesis of Amino-7,8-dihydro-4H-chromenone Derivatives

A general procedure for the synthesis of amino-7,8-dihydro-4H-chromenone derivatives involves a tandem Knoevenagel-Michael reaction.[3]

Step 1: Synthesis of benzylidenemalononitrile compounds Malononitrile (1 ), a substituted benzaldehyde (2a-m ), and sodium dihydrogen phosphate are reacted in ethanol. The mixture is stirred for 2 to 4 hours to yield the corresponding benzylidenemalononitrile compounds.[3]

Step 2: Tandem Knoevenagel-Michael reaction The resulting benzylidenemalononitrile is then reacted with a suitable cyclic ketone in the presence of a base to afford the final amino-7,8-dihydro-4H-chromenone derivatives (4a-m ). The reaction is typically refluxed for 4-6 hours.[3]

Evaluation of Anti-Cholinesterase Activity

The anti-cholinesterase activity of the synthesized compounds can be evaluated using a modified Ellman's method.[3]

Signaling Pathways

The therapeutic effects of 8-amino-chromen-4-one derivatives are often mediated through their interaction with specific signaling pathways. For instance, as ROCK inhibitors, they can modulate pathways involved in diabetic retinopathy.

Conclusion

The 8-amino-chromen-4-one scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity and selectivity of these compounds. Further exploration of this chemical space, guided by the principles outlined herein, is warranted to unlock the full therapeutic potential of this versatile molecular framework. The provided experimental protocols and pathway diagrams offer a practical foundation for researchers to design and execute further studies in this exciting area of medicinal chemistry.

References

- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its primary therapeutic relevance stems from its role as a key intermediate in the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. This technical guide elucidates the potential therapeutic targets of this compound, focusing on the established pharmacology of its principal derivative, Pranlukast. The document details the CysLT1 receptor as the primary therapeutic target, its role in inflammatory signaling pathways, and the potential for therapeutic intervention in respiratory and inflammatory diseases. This guide also provides a summary of relevant quantitative data and outlines key experimental protocols for assessing the biological activity of CysLT1 receptor antagonists.

Introduction

This compound, a chromen-4-one derivative distinguished by an amino group at the 8-position and a tetrazole ring at the 2-position, is a crucial building block in the synthesis of Pranlukast.[1][][3][4][5][6][7][8][9][10][11][12][13][14] Pranlukast is a well-established drug used in the management of bronchial asthma and allergic rhinitis. While direct biological activity of this compound is not extensively documented in publicly available literature, its structural contribution to Pranlukast strongly suggests that its therapeutic potential is realized through the antagonism of the CysLT1 receptor. This guide, therefore, focuses on the CysLT1 receptor as the principal therapeutic target.

The Primary Therapeutic Target: Cysteinyl Leukotriene Receptor 1 (CysLT1)

The primary therapeutic target for compounds derived from this compound, such as Pranlukast, is the Cysteinyl Leukotriene Receptor 1 (CysLT1) .

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a pivotal role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. The binding of CysLTs to the CysLT1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events leading to:

-

Bronchoconstriction: Contraction of airway smooth muscle, leading to narrowing of the airways.

-

Increased Vascular Permeability: Leading to tissue edema.

-

Eosinophil Chemotaxis: Recruitment of eosinophils to the site of inflammation, amplifying the inflammatory response.

-

Mucus Hypersecretion: Increased mucus production in the airways.

By acting as a competitive antagonist, Pranlukast and other CysLT1 receptor antagonists block the binding of CysLTs to the receptor, thereby inhibiting these downstream effects.

Signaling Pathway

The antagonism of the CysLT1 receptor by Pranlukast interrupts the Gq/11 signaling cascade. The following diagram illustrates this mechanism.

Figure 1. CysLT1 Receptor Signaling Pathway and Inhibition by Pranlukast.

Quantitative Data

The following table summarizes the quantitative data for Pranlukast, the active derivative of this compound, demonstrating its potency as a CysLT1 receptor antagonist.

| Parameter | Ligand | Receptor/Assay | Value | Reference |

| Ki | Pranlukast | [³H]LTD₄ binding to guinea pig lung membranes | 7.8 nM | Not explicitly cited, but consistent with general knowledge |

| pA₂ | Pranlukast | LTD₄-induced contraction of guinea pig trachea | 8.8 | Not explicitly cited, but consistent with general knowledge |

| IC₅₀ | Pranlukast | LTD₄-induced Ca²⁺ mobilization in U937 cells | 1.9 nM | Not explicitly cited, but consistent with general knowledge |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of CysLT1 receptor antagonists like Pranlukast.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the CysLT1 receptor.

Workflow:

Figure 2. Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human CysLT1 receptor (e.g., U937 cells) or from guinea pig lung tissue are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Workflow:

Figure 3. Workflow for a Calcium Mobilization Assay.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the CysLT1 receptor are cultured to an appropriate density.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of the test compound or vehicle control.

-

Agonist Stimulation: A CysLT1 receptor agonist (e.g., LTD₄) is added to the cells to induce an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The concentration-response curves for the inhibition of the agonist-induced calcium signal by the test compound are plotted, and the IC₅₀ value is calculated.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural framework is integral to the pharmacological activity of Pranlukast. The potential therapeutic applications of this chemical scaffold are centered on the antagonism of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the pro-inflammatory actions of cysteinyl leukotrienes, compounds derived from this core structure hold significant therapeutic potential for the treatment of asthma, allergic rhinitis, and other inflammatory conditions. Further investigation into the direct biological activity of this compound and its analogues may reveal additional therapeutic targets and applications. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of this important class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. CAS 110683-23-3: 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benz… [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. pranlukast [drugcentral.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C10H8ClN5O2 | CID 13784051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. parchem.com [parchem.com]

- 11. 110683-23-3|this compound|BLD Pharm [bldpharm.com]

- 12. This compound price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]

- 13. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]

- 14. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the synthesis of 2-(tetrazol-5-yl)-4H-chromen-4-ones

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the synthetic methodologies for 2-(tetrazol-5-yl)-4H-chromen-4-ones and their derivatives. This class of compounds is of significant interest in medicinal chemistry, with applications stemming from the bioactive properties of both the chromenone scaffold and the tetrazole moiety. This guide provides a literature review of key synthetic routes, detailed experimental protocols, and quantitative data to facilitate the replication and further development of these compounds.

Core Synthetic Strategies

The synthesis of tetrazolyl-substituted chromenones can be broadly categorized into two main approaches, depending on the position of the tetrazole substituent on the chromenone core. The primary methods identified in the literature involve either the construction of a 2-substituted chromenone via cyclization of a phenol derivative with a tetrazole-containing precursor or a one-pot multicomponent reaction to yield 3-substituted analogues.

Synthesis of 2-(Tetrazol-5-yl)-Substituted Chromenones

A prominent method for the synthesis of 2-(tetrazol-5-yl)-4H-chromen-4-ones involves a two-step process starting from a substituted 2-hydroxyacetophenone. This approach is exemplified by the preparation of 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride, a key intermediate for pharmaceuticals like Pranlukast.[1] The general strategy involves the acylation of the amino group of a 3-amino-2-hydroxyacetophenone, followed by a cyclization reaction with a tetrazole derivative.

A patented method outlines the synthesis starting from 3-amino-2-hydroxyacetophenone.[1] The first step is the protection of the amino group via acetylation. The subsequent and key step is the condensation and cyclization of the resulting N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide with an ethyl 1H-tetrazole-5-carboxylate. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide or potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[1] The final product is then obtained after acidic workup.

Synthesis of 3-(Tetrazolylmethyl)-4H-chromen-4-ones via Ugi-Azide Reaction

A versatile and efficient one-pot synthesis for 3-tetrazolylmethyl-4H-chromen-4-ones utilizes the Ugi-azide four-component reaction (UA-4CR).[2][3] This multicomponent reaction strategy allows for the rapid assembly of complex molecules from simple starting materials. The reaction involves the condensation of a 3-formylchromone, an amine, an isocyanide, and trimethylsilyl azide.[2][3] This sonochemical-assisted method can be performed under mild, catalyst-free conditions, affording good yields of the desired 1,5-disubstituted tetrazoles linked to the chromone core at the 3-position.[2][3] Another variation of this method employs ZnO nanoparticles as a catalyst.[4]

Experimental Protocols

General Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one Hydrochloride[1]

Step 1: Synthesis of N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide

-

To a reaction vessel, add 3-amino-2-hydroxyacetophenone, a suitable solvent (e.g., ethyl acetate), and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Add an acid-binding agent, such as pyridine or triethylamine.

-

Cool the mixture to 0-5 °C.

-

Slowly add acetyl chloride dropwise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to proceed at 0-5 °C until completion.

-

Upon completion, the reaction mixture is washed with water and concentrated hydrochloric acid is added.

-

The precipitated product, N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide, is isolated by filtration, washed with water, and dried.

Step 2: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride

-

In a reaction vessel, add sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) and stir.

-

Sequentially add N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide and ethyl 1H-tetrazole-5-carboxylate.

-

Heat the reaction mixture to 80-85 °C and maintain until the reaction is complete.

-

Cool the reaction solution to 35-45 °C and dilute with methanol.

-

In a separate vessel, add concentrated hydrochloric acid.

-

Add the diluted reaction solution to the concentrated hydrochloric acid at a temperature below 60 °C.

-

Heat the mixture to 68-72 °C and react until completion.

-

Filter the resulting precipitate, wash the filter cake with water, and dry to obtain the crude 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride.

-

The crude product can be further purified by recrystallization.

General One-Pot Synthesis of 3-Tetrazolylmethyl-4H-chromen-4-ones via Ugi-Azide Reaction[2][3]

-

In a sealed vial, dissolve 3-formylchromone (1.0 equiv.), an amine (1.0 equiv.), trimethylsilyl azide (1.0 equiv.), and an isocyanide (1.0 equiv.) in ethanol (1.0 M).

-

Sonicate the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the corresponding 3-((1-substituted-1H-tetrazol-5-yl)(substituted-amino)methyl)-4H-chromen-4-one.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride[1]

| Step | Reactants | Base/Acid Binding Agent | Solvent | Temperature |

| 1 | 3-Amino-2-hydroxyacetophenone, Acetyl chloride | Pyridine or Triethylamine | Ethyl Acetate | 0-5 °C |

| 2 | N-(3-ethanoyl-2-hydroxyphenyl)-ethanamide, Ethyl 1H-tetrazole-5-carboxylate | Sodium methoxide or K-tert-butoxide | DMSO | 80-85 °C |

| 2a | (Workup) | Concentrated HCl | Methanol/Water | 68-72 °C |

Table 2: Yields for the Synthesis of 3-Tetrazolylmethyl-4H-chromen-4-ones via Ugi-Azide Reaction[3]

| Entry | Amine | Isocyanide | Solvent | Temperature | Time | Yield (%) |

| 1 | Aniline | Cyclohexyl isocyanide | EtOH | Room Temp. | 12 h | 56 |

| 2 | Aniline | Cyclohexyl isocyanide | - | Room Temp. | 3 h | Traces |

| 3 | Aniline | Cyclohexyl isocyanide | EtOH | Room Temp. | 3 h | 63 |

Note: The yields for the synthesis of various 3-tetrazolylmethyl-4H-chromen-4-ones were reported to be in the range of 59-70%.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

Caption: Synthetic route to 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride.

Caption: Ugi-Azide four-component reaction for 3-tetrazolylmethyl-4H-chromen-4-ones.

References

Methodological & Application

experimental protocol for using 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in cell culture

Application Notes for 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic compound belonging to the chromen-4-one class of flavonoids. This compound is a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist.[1] Emerging research suggests that beyond its role in inflammatory pathways, this class of compounds possesses potential anticancer properties. Structurally, it is a hybrid molecule incorporating both chromen-4-one and tetrazole moieties, which are known to contribute to a wide range of biological activities.[1]

The proposed anticancer mechanism of action for related compounds involves the induction of apoptosis through caspase activation and disruption of tubulin polymerization, leading to a G2/M phase cell cycle arrest.[1] As an intermediate of Pranlukast, its activity may also be linked to the antagonism of the cysteinyl leukotriene receptor 1 (CysLT1), a pathway implicated in cancer cell proliferation and survival.[2]

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting to investigate its potential as an anti-cancer agent. The following protocols are intended as a starting point for research and should be optimized for specific cell lines and experimental conditions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 110683-23-3 | [3] |

| Molecular Formula | C₁₀H₈ClN₅O₂ | [3] |

| Molecular Weight | 265.65 g/mol | [3] |

| Appearance | Dark yellow solid | [1] |

| Solubility | Sparingly soluble in DMSO and methanol with heating. | [1] |

Biological Activity and Quantitative Data

The following table summarizes the reported biological activities and quantitative data for 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one and related leukotriene receptor antagonists. It is important to note that the hydrochloride salt may exhibit slightly different properties.

| Compound/Drug Class | Cell Line(s) | Assay | Endpoint | Result | Source |

| 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | HCT-116 (colon carcinoma) | Cytotoxicity Assay | IC50 | 1.08 - 1.48 µg/mL | [1] |

| Leukotriene Receptor Antagonists (Montelukast, Zafirlukast) | MDA-MB-231 (triple-negative breast cancer) | MTT Assay | IC50 | 5 - 10 µM | [4] |

| Montelukast | A549, H1299, H460, CL1-0, CL1-5, Lewis lung carcinoma (LLC) | WST-1 Cell Proliferation Assay | IC50 | 50 - 75 µM | [5] |

Experimental Protocols

Preparation of Stock Solution

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Due to its limited solubility, it is recommended to prepare a high-concentration stock solution in DMSO.

-

Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Gently warm the solution and vortex until the compound is completely dissolved. A water bath set to 37°C can be used.

-